1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide is a complex organic compound that features a piperidine ring substituted with a chlorobenzenesulfonyl group and a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting chlorobenzene with chlorosulfonic acid under controlled conditions.
Preparation of piperidine-4-carbohydrazide: This involves the reaction of piperidine with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of 4-chlorobenzenesulfonyl chloride with piperidine-4-carbohydrazide in the presence of a base, followed by the addition of phenylethylidene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Substitution reactions: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The phenylethylidene moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and hydrazide derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Substitution reactions: Products include substituted sulfonyl derivatives.
Oxidation: Products include oxidized phenylethylidene derivatives.
Reduction: Products include reduced phenylethylidene derivatives.
Hydrolysis: Products include sulfonic acids and hydrazides.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular pathways.
Industrial applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets:
Molecular targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Piperidine derivatives: Compounds with similar piperidine structures, used in various pharmaceutical applications.
Phenylethylidene derivatives: Compounds with similar phenylethylidene moieties, explored for their biological activities.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-N’-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H22ClN3O3S |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-1-phenylethylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-15(16-5-3-2-4-6-16)22-23-20(25)17-11-13-24(14-12-17)28(26,27)19-9-7-18(21)8-10-19/h2-10,17H,11-14H2,1H3,(H,23,25)/b22-15+ |
InChI Key |
DTQADVXTONMXIH-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.